REACTION_CXSMILES
|
II.[F:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:18])[CH2:12][N:13]1[CH:17]=[N:16][CH:15]=[N:14]1.Br[CH:20]([C:22]1[N:27]=[CH:26][N:25]=[C:24]([Cl:28])[C:23]=1[F:29])[CH3:21]>O1CCCC1.[Zn]>[Cl:28][C:24]1[C:23]([F:29])=[C:22]([CH:20]([CH3:21])[C:11]([C:5]2[CH:6]=[CH:7][C:8]([F:10])=[CH:9][C:4]=2[F:3])([OH:18])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:27]=[CH:26][N:25]=1
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Name
|
|
Quantity
|
2.25 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
19 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
3 g
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Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)=O
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Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
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BrC(C)C1=C(C(=NC=N1)Cl)F
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Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
II
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
2 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred below +5° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
to rise during the addition
|
Type
|
ADDITION
|
Details
|
The reaction temperature was limited to a maximum of 16° C. during the addition
|
Type
|
TEMPERATURE
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Details
|
by cooling
|
Type
|
TEMPERATURE
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Details
|
Further cooling
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Type
|
CUSTOM
|
Details
|
to obtain a temperature below +5° C
|
Reaction Time |
30 min |
Name
|
title compound
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Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1F)C(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |